molecular formula C19H18N4O3S B14942118 N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide

N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide

Cat. No.: B14942118
M. Wt: 382.4 g/mol
InChI Key: GSMZTYPCFSPZLT-UHFFFAOYSA-N
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Description

N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-b]pyridine core, a benzoxazole ring, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the benzoxazole ring and the acetamide group. Common reagents used in these reactions include various amines, aldehydes, and acylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and methoxymethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may involve varying temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives and benzoxazole-containing molecules. Examples include:

  • N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide analogs with different substituents on the benzoxazole ring.
  • Thieno[2,3-b]pyridine derivatives with various functional groups.

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C19H18N4O3S/c1-9-6-11(8-25-3)15-16(20)18(27-19(15)21-9)17-13-7-12(22-10(2)24)4-5-14(13)26-23-17/h4-7H,8,20H2,1-3H3,(H,22,24)

InChI Key

GSMZTYPCFSPZLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NOC4=C3C=C(C=C4)NC(=O)C)N)COC

Origin of Product

United States

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